molecular formula C9H6F2O2 B13676415 6,8-Difluorochroman-2-one

6,8-Difluorochroman-2-one

Cat. No.: B13676415
M. Wt: 184.14 g/mol
InChI Key: DVXMOQDYUZIDNH-UHFFFAOYSA-N
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Description

6,8-Difluorochroman-2-one is a fluorinated derivative of chroman-2-one, a bicyclic organic compound consisting of a benzene ring fused to a dihydropyran-2-one moiety. The substitution of fluorine atoms at the 6 and 8 positions on the aromatic ring introduces strong electron-withdrawing effects, which influence the compound’s electronic distribution, solubility, and reactivity.

Properties

Molecular Formula

C9H6F2O2

Molecular Weight

184.14 g/mol

IUPAC Name

6,8-difluoro-3,4-dihydrochromen-2-one

InChI

InChI=1S/C9H6F2O2/c10-6-3-5-1-2-8(12)13-9(5)7(11)4-6/h3-4H,1-2H2

InChI Key

DVXMOQDYUZIDNH-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)OC2=C1C=C(C=C2F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Difluorochroman-2-one typically involves the fluorination of chromanone derivatives. One common method is the reaction of chromanone with fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature .

Industrial Production Methods: For industrial-scale production, the synthesis of 6,8-Difluorochroman-2-one can be optimized by using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions: 6,8-Difluorochroman-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted chromanones and dihydrochromanones, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

6,8-Difluorochroman-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6,8-Difluorochroman-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity towards these targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects. For example, in anticancer research, it has been shown to inhibit key enzymes involved in cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 6,8-Difluorochroman-2-one (hypothetical data inferred from analogs) with structurally or functionally similar compounds:

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications
6,8-Difluorochroman-2-one C₉H₆F₂O₂ 184.14 (calculated) F at C6, C8 Hypothetical: Enhanced metabolic stability, potential bioactive scaffold.
6,8-Dichloroflavone C₁₅H₈Cl₂O₂ 291.13 Cl at C6, C8 Studied for kinase inhibition; higher molecular weight and lipophilicity vs. fluorinated analogs .
6,8-Dichloro-2H-chromen-2-one C₉H₄Cl₂O₂ 215.04 Cl at C6, C8 Coumarin derivative; used in photodynamic therapy and organic synthesis .
Chroman-2-one C₉H₈O₂ 148.16 H at C6, C8 Baseline compound; lower reactivity and polarity.

Key Comparative Insights

Substituent Effects: Fluorine vs. Chlorine: Fluorine’s smaller size and higher electronegativity reduce steric hindrance and increase electron-withdrawing effects compared to chlorine. This difference may enhance 6,8-Difluorochroman-2-one’s binding affinity in biological systems compared to dichloro analogs .

Structural Variations: Flavone vs. Chromanone: 6,8-Dichloroflavone (flavone backbone with a ketone at C4 and phenyl at C2) differs from chroman-2-one’s saturated dihydropyran ring. This structural distinction impacts conjugation and redox properties, with flavones often exhibiting stronger UV absorption and fluorescence .

Synthetic and Industrial Relevance :

  • Dichloro derivatives (e.g., 6,8-Dichloro-2H-chromen-2-one) are commercially available for photochemical applications, while fluorinated analogs remain less explored due to synthetic challenges (e.g., fluorination reagents, regioselectivity) .

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